Cyclopentylamine

概述

描述

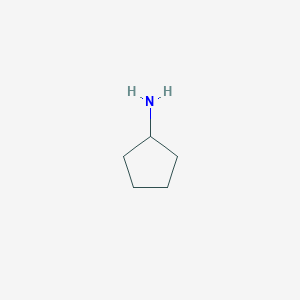

C5H11N . It is a colorless liquid with an ammoniacal odor and is primarily used as an intermediate in organic synthesis and pharmaceuticals . The compound is characterized by a five-membered ring structure with an amine group attached, making it a versatile building block in various chemical reactions.

准备方法

Cyclopentylamine can be synthesized through several methods:

Synthetic Routes: One common method involves the reaction of cyclopentanone with ammonia over nickel catalysts at high pressure (20 MPa) and temperatures ranging from 150 to 200°C in the presence of circulating hydrogen. This process yields this compound with high efficiency.

Industrial Production: Industrially, this compound is produced using similar catalytic hydrogenation processes, ensuring large-scale production with consistent quality.

化学反应分析

Reductive Amination of Cyclopentanone

Cyclopentylamine is synthesized via the reductive amination of cyclopentanone using ammonia and hydrogen over a Ru/Nb₂O₅ catalyst. This method achieves high efficiency under mild conditions (90°C, 2 MPa H₂).

Reaction :

Key Findings :

-

Catalyst Stability : No significant deactivation after 5 cycles .

-

Substrate Scope : Extends to aldehydes/ketones, enabling synthesis of diverse amines .

Enzymatic Decarboxylation

Valine decarboxylase (VlmD) catalyzes the decarboxylation of 1-aminocyclohexanecarboxylic acid to this compound, demonstrating enzyme promiscuity.

Reaction :

Key Findings :

-

Enantioselectivity : Not reported for this specific substrate .

-

Applications : Microbial production of short-chain primary amines .

Asymmetric [3 + 2] Photocycloaddition

This compound derivatives are synthesized via enantioselective photocycloadditions of cyclopropylamines with electron-rich olefins.

Reaction :

Key Findings :

-

Catalysts : DPZ (2.0 mol%) and chiral phosphoric acid (CPA C3, 10 mol%) .

-

Yield and Selectivity : Up to 95% ee and >19:1 dr for trans-cyclopentane-1,2-diamines .

-

Scope : Compatible with aryl, heteroaryl, and alkyl substituents .

Coordination Complex Formation

This compound acts as a ligand in platinum(II) complexes, influencing their structural and catalytic properties.

Reaction :

Key Findings :

Substitution and Functionalization

The primary amine group undergoes nucleophilic substitution, enabling derivatization:

Example Reaction (Alkylation) :

Key Reagents :

-

Alkyl halides, acyl chlorides, or sulfonating agents.

Applications :

Mechanistic Insights

-

Reductive Amination : The Ru/Nb₂O₅ catalyst activates H₂, facilitating simultaneous imine formation and reduction .

-

Photocycloaddition : Radical distonic cations initiate tandem [3 + 2] additions, with CPA enantiocontrol via H-bonding .

-

Enzymatic Decarboxylation : VlmD’s broad substrate tolerance arises from flexible active-site residues .

This compound’s reactivity underscores its utility in organic synthesis and materials science. Advances in asymmetric catalysis and enzyme engineering continue to expand its applications, particularly in enantioselective drug synthesis .

科学研究应用

Pharmaceutical Applications

Cyclopentylamine has been recognized for its therapeutic potential, particularly as a dual NK1 receptor antagonist and serotonin reuptake transporter (SERT) inhibitor. This dual action suggests its utility in treating depression and related disorders.

- Dual Action on Neurotransmitter Systems : Research indicates that this compound derivatives can effectively inhibit the NK1 receptor while simultaneously blocking the SERT, making them promising candidates for antidepressant therapies. A notable study demonstrated that this compound exhibited significant oral activity in animal models for depression, suggesting its potential in developing new antidepressant medications .

- Treatment of Sleep Disorders : this compound derivatives have also been investigated for their efficacy in treating various sleep disorders, including insomnia and narcolepsy. These compounds may offer alternative treatment options for patients unresponsive to traditional SSRIs .

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis, contributing to the production of various chemical compounds.

- Key Intermediate : It is utilized in synthesizing agrochemicals, such as the fungicide pencycuron, which is effective against specific plant pathogens . The compound's ability to act as a building block in chemical reactions enhances its value in synthetic chemistry.

- Coordination Chemistry : this compound can form complexes with transition metals, such as platinum. For instance, it participates in creating cis-dichlorobis(this compound)platinum(II), which has potential applications in medicinal chemistry .

Chemical Properties and Reactions

This compound is characterized by its colorless liquid state and ammoniacal odor. Its chemical properties allow it to engage in various reactions:

- Reactivity : As a nucleophile, this compound can react with electrophiles such as phthalimide derivatives to produce compounds with antinociceptive properties . This reactivity is essential for developing new analgesics.

- Metabolic Studies : this compound has been detected in human blood, indicating its metabolic pathways and potential implications for human health . Understanding these pathways can help assess the compound's safety and efficacy in therapeutic applications.

Recent Research Findings

Recent studies have expanded the understanding of this compound's applications:

- Anticancer Studies : A series of novel derivatives of this compound have shown promising anticancer activity. For example, 2-(cyclopentylamino)thiazol-4(5H)-one derivatives demonstrated significant inhibition of specific enzymes associated with cancer progression . The IC50 values of these derivatives indicate their potential as effective anticancer agents.

- Catalytic Applications : Research into catalytic systems has revealed that this compound can be synthesized efficiently using Ru/Nb2O5 catalysts under mild conditions. This method not only enhances yield but also demonstrates the compound's versatility in synthetic applications .

Data Summary Table

| Application Area | Specific Use/Example | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antidepressants | Dual NK1/SERT inhibition; effective in animal models |

| Sleep disorder treatments | Potential alternative to traditional SSRIs | |

| Organic Synthesis | Intermediate for fungicides | Used in pencycuron synthesis |

| Coordination chemistry | Forms complexes like cis-dichlorobis(this compound)platinum(II) | |

| Chemical Reactions | Nucleophilic reactions | Reacts with phthalimide for analgesic compounds |

| Metabolic Studies | Detected in human blood | Implications for safety and efficacy |

| Recent Research | Anticancer activity | New derivatives show significant enzyme inhibition |

| Catalytic synthesis | Efficient production using Ru/Nb2O5 catalysts |

作用机制

The mechanism of action of cyclopentylamine involves its interaction with specific molecular targets:

Molecular Targets: this compound primarily targets chemokine receptors, particularly chemokine receptor 2.

Pathways Involved: The compound affects signaling pathways associated with chemokine receptor activation, leading to altered cellular responses and reduced inflammatory signaling.

相似化合物的比较

Cyclopentylamine can be compared with other cyclic amines:

Cyclohexylamine: Similar to this compound but with a six-membered ring.

Cyclobutylamine: Contains a four-membered ring and is used in the synthesis of pharmaceuticals and agrochemicals.

Cyclooctylamine: Features an eight-membered ring and is utilized in organic synthesis and as a building block for complex molecules.

This compound’s versatility and unique properties make it a valuable compound in various fields, from organic synthesis to pharmaceutical research.

生物活性

Cyclopentylamine, a cyclic amine with the molecular formula , has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

This compound is characterized by its five-membered ring structure, which contributes to its unique chemical reactivity and interaction with biological systems. It acts primarily as a fatty acid synthase (FAS) inhibitor , a critical enzyme involved in lipid metabolism. Inhibition of FAS can lead to significant metabolic changes, including reduced lipogenesis and potential anti-obesity effects through decreased food intake via hypothalamic pathways .

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, novel compounds derived from this compound have demonstrated notable cytotoxic effects against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- Caco-2 (colorectal cancer)

- PANC-1 (pancreatic cancer)

In particular, certain derivatives showed a reduction in cell viability by 20–65% across these lines, indicating their potential as chemotherapeutic agents .

2. Inhibition of Enzyme Activity

This compound derivatives have been tested for their ability to inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme involved in glucocorticoid metabolism. The most promising derivatives exhibited IC50 values as low as 0.07 µM, indicating strong inhibitory activity compared to known inhibitors like carbenoxolone .

Case Studies

Case Study 1: FAS Inhibition and Metabolic Effects

A study focusing on the effects of this compound on FAS activity revealed that inhibiting this enzyme could lead to decreased levels of orexigenic neuropeptides in the brain, ultimately reducing appetite and food intake. This suggests a potential application in treating obesity-related disorders .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of this compound derivatives. The compounds were found to enhance reactive oxygen species (ROS) production in specific cancer cell lines, suggesting a dual role in both promoting apoptosis in cancer cells and potentially modulating oxidative stress responses .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity | Target | IC50 Value | Effect Observed |

|---|---|---|---|

| FAS Inhibition | Fatty Acid Synthase | N/A | Reduced lipogenesis |

| Anticancer | MDA-MB-231 | 20–65% viability | Significant cytotoxicity |

| Enzyme Inhibition | 11β-HSD1 | 0.07 µM | Strong inhibition |

| Antioxidant | Various Cancer Cell Lines | N/A | Increased ROS production |

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing cyclopentylamine, and how can purity be validated?

this compound is typically synthesized via catalytic hydrogenation of cyclopentanone oxime or reductive amination of cyclopentanone. For laboratory-scale synthesis, the N-alkylation of benzyl alcohols (e.g., using cyclopentanol) has been demonstrated, yielding this compound hydrochloride as a stable intermediate . Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks at δ 3.59 ppm (¹H, amine proton) and δ 53.33 ppm (¹³C, amine-bearing carbon) .

Q. Which spectroscopic and computational tools are recommended for characterizing this compound’s molecular structure?

- Experimental : Infrared (IR) spectroscopy identifies N-H stretching vibrations (~3350 cm⁻¹). X-ray crystallography, though challenging due to this compound’s liquid state at room temperature, can be applied to cocrystals (e.g., with alcohols) to resolve hydrogen-bonding networks .

- Computational : Density functional theory (DFT) optimizes molecular geometry and calculates thermodynamic properties (e.g., enthalpy of formation). SMILES notation (

NC1CCCC1) and InChIKey (NISGSNTVMOOSJQ-UHFFFAOYSA-N) enable database interoperability .

Q. How do thermodynamic properties of this compound compare across experimental and computational studies?

Experimental data from NIST reports a boiling point of 106–108°C and density of 0.863 g/cm³ . Computational models (e.g., using Gaussian software) may deviate by 2–5% due to approximations in van der Waals interactions. Discrepancies in enthalpy values (e.g., ∆fH°) should be cross-validated with calorimetric measurements .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s hydrogen-bonding behavior across different solvent systems?

this compound forms 1D hydrogen-bonded ribbons with alcohols (e.g., ethanol, isopropanol) via N-H···O interactions, as confirmed by single-crystal X-ray diffraction . Contradictions in solvent polarity effects can be addressed using Hansen solubility parameters or molecular dynamics simulations to model solute-solvent interactions. For example, in nonpolar solvents, self-association via N-H···N bonds dominates, altering reactivity in synthesis .

Q. How can this compound’s role as a structural agent in cocrystal engineering be optimized for drug delivery systems?

this compound’s primary amine group enables cocrystallization with APIs (active pharmaceutical ingredients) containing carboxylic acid or hydroxyl moieties. Design principles include:

- Stoichiometric Control : A 1:1 amine:API ratio maximizes hydrogen-bonding efficiency.

- Laser-Assisted Crystallization : IR laser techniques generate single crystals from liquid phases, enabling precise structural analysis .

- Stability Testing : Thermogravimetric analysis (TGA) assesses cocrystal stability under physiological conditions (37°C, pH 7.4) .

Q. What experimental designs mitigate risks when handling this compound in kinetic studies?

- Engineering Controls : Use fume hoods with ≥100 ft/min airflow to limit airborne exposure (<1 ppm).

- Personal Protective Equipment (PPE) : Nitrile gloves and ANSI-approved goggles are mandatory due to this compound’s irritant properties (R36/37/38) .

- Reaction Quenching : Pre-neutralize waste with 1M HCl before disposal to prevent exothermic reactions with oxidizing agents .

Q. Methodological Considerations

Q. How should researchers address gaps in this compound’s ecotoxicological data for environmental impact assessments?

- Acute Toxicity Assays : Perform Daphnia magna or Danio rerio (zebrafish) assays to determine LC₅₀ values.

- Degradation Studies : Use UV/H₂O₂ advanced oxidation processes to track byproducts via LC-MS .

- QSAR Modeling : Quantitative structure-activity relationship models predict biodegradability and bioaccumulation potential .

属性

IUPAC Name |

cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISGSNTVMOOSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061387 | |

| Record name | Cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-03-8 | |

| Record name | Cyclopentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4259VRY3GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。